molecular formula C8H15O2- B8288628 2-Ethylhexanoate CAS No. 18035-91-1

2-Ethylhexanoate

Cat. No. B8288628
CAS RN: 18035-91-1
M. Wt: 143.20 g/mol
InChI Key: OBETXYAYXDNJHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04199494

Procedure details

30.3 g (0.1 mol) of α-(n-butylamino)benzyl-phenylphosphinic acid ##STR19## are dissolved in 400 ml of absolute ethanol and neutralised with an approx. 1.5 molar ethanolic solution of 0.1 mol of sodium ethylate. 34.5 g (0.1 mol) of nickel(II) bis (2-ethylhexanoate) are additionally dissolved in this solution and the mixture is heated at reflux temperature for 30 minutes. The solvent is then evaporated and the residue is dried for 15 hours at 80° C. under a pressure of 11 mm Hg. These instructions give a light green product of the composition XLNi (X=α-(n-butylamino)benzyl-phenylphosphinate; L=2-ethylhexanoate), which contains 4.2% of phosphorus and 9.0% of nickel and is readily soluble in ethanol, chloroform, toluene and hexane at room temperature.
Name
α-(n-butylamino)benzyl-phenylphosphinic acid
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
34.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH:6]([P:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:15])[OH:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4].C[CH2:23][O-:24].[Na+].C([OH:28])C>C(C(CCCC)C([O-])=O)C.C(C(CCCC)C([O-])=O)C.[Ni+2]>[CH2:1]([NH:5][CH:6]([P:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:14])[O-:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4].[CH2:9]([CH:10]([CH2:11][CH2:12][CH2:7][CH3:6])[C:23]([O-:24])=[O:28])[CH3:8] |f:1.2,4.5.6|

Inputs

Step One
Name
α-(n-butylamino)benzyl-phenylphosphinic acid
Quantity
30.3 g
Type
reactant
Smiles
C(CCC)NC(C1=CC=CC=C1)P(O)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
34.5 g
Type
catalyst
Smiles
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Ni+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated
CUSTOM
Type
CUSTOM
Details
the residue is dried for 15 hours at 80° C. under a pressure of 11 mm Hg
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(C1=CC=CC=C1)P([O-])(=O)C1=CC=CC=C1
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.